6-Bromo-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Overview
Description
6-Bromo-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 3rd position of the imidazo[4,5-b]pyridine ring system. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-bromo-1H-imidazo[4,5-b]pyridin-2-one with methyl iodide under basic conditions to introduce the methyl group at the 3rd position . The reaction conditions are generally mild, and the process can be carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.
Cyclization Reactions: The imidazo[4,5-b]pyridine ring system can participate in cyclization reactions to form fused heterocycles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions typically involve the use of polar solvents and bases such as potassium carbonate or sodium hydride.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 6-amino-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one or 6-thio-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one can be formed.
Oxidation Products: N-oxides of the imidazo[4,5-b]pyridine ring.
Reduction Products: Dehalogenated imidazo[4,5-b]pyridine derivatives.
Scientific Research Applications
6-Bromo-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its potential biological activity.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Bromo-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of kinases or other enzymes involved in signal transduction pathways, thereby affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
- 6-Chloro-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
- 6-Fluoro-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
- 6-Iodo-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Comparison:
- Uniqueness: The presence of the bromine atom at the 6th position imparts unique electronic and steric properties to the compound, influencing its reactivity and biological activity.
- Reactivity: Compared to its chloro, fluoro, and iodo analogs, the bromo derivative may exhibit different reactivity patterns in substitution and cross-coupling reactions.
- Biological Activity: The biological activity of the compound can vary depending on the halogen substituent, with the bromo derivative potentially showing distinct pharmacological profiles .
Properties
IUPAC Name |
6-bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c1-11-6-5(10-7(11)12)2-4(8)3-9-6/h2-3H,1H3,(H,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIHAUJWQREPNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)Br)NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.